2-Oxa-8-azaspiro[4.5]decan-4-ol
CAS No.: 777049-50-0
Cat. No.: VC3814804
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.
![2-Oxa-8-azaspiro[4.5]decan-4-ol - 777049-50-0](/images/structure/VC3814804.png)
Specification
CAS No. | 777049-50-0 |
---|---|
Molecular Formula | C8H15NO2 |
Molecular Weight | 157.21 g/mol |
IUPAC Name | 2-oxa-8-azaspiro[4.5]decan-4-ol |
Standard InChI | InChI=1S/C8H15NO2/c10-7-5-11-6-8(7)1-3-9-4-2-8/h7,9-10H,1-6H2 |
Standard InChI Key | TUXFSVNDVGOMQY-UHFFFAOYSA-N |
SMILES | C1CNCCC12COCC2O |
Canonical SMILES | C1CNCCC12COCC2O |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
2-Oxa-8-azaspiro[4.5]decan-4-ol features a spirocyclic core where a tetrahydropyran ring (2-oxa) is fused to a piperidine ring (8-aza) at the fourth carbon position, with a hydroxyl group at the spiro junction. The IUPAC name, 2-oxa-8-azaspiro[4.5]decan-4-ol, reflects this arrangement, with "spiro[4.5]" indicating a bicyclic system sharing one atom between a 4-membered and 5-membered ring.
Table 1: Fundamental Chemical Properties
Property | Value |
---|---|
CAS Number | 777049-50-0 |
Molecular Formula | C₈H₁₅NO₂ |
Molecular Weight | 157.21 g/mol |
IUPAC Name | 2-oxa-8-azaspiro[4.5]decan-4-ol |
SMILES | OC1COC2(CCNCC2)C1 |
The presence of both oxygen and nitrogen atoms within the spiro system introduces polarity, influencing solubility and reactivity. The hydroxyl group at C4 enables hydrogen bonding, a critical feature for molecular interactions in biological systems .
Synthetic Pathways and Methodological Insights
Primary Synthesis Route
The synthesis of 2-Oxa-8-azaspiro[4.5]decan-4-ol involves a multi-step protocol starting from spirocyclic precursors. A documented method (US2017/342078A1) outlines the reaction of 2-oxa-8-azaspiro[4.5]decan-4-ol with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, catalyzed by triethylamine :
Reaction Scheme:
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Substrate Activation:
2-Oxa-8-azaspiro[4.5]decan-4-ol (1.0 g, 6.4 mmol) is dissolved in CH₂Cl₂. -
Protection:
Boc₂O (1.7 g, 7.6 mmol) and Et₃N (1.2 mL, 12.8 mmol) are added sequentially at room temperature. -
Workup:
After 2 hours, the mixture is quenched with H₂O, extracted with EtOAc, and concentrated to yield tert-butyl 4-hydroxy-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (90% yield) .
Table 2: Key Reaction Parameters
Parameter | Value |
---|---|
Solvent | Dichloromethane |
Catalyst | Triethylamine |
Temperature | 20°C (ambient) |
Yield | 90% |
Product | Protected spirocyclic derivative |
This method highlights the compound’s compatibility with standard protection strategies, facilitating its integration into complex synthetic workflows.
Challenges in Purification
The hydrophilic nature of the hydroxyl group complicates chromatographic purification, necessitating derivatization (e.g., Boc protection) to enhance lipophilicity. Alternative approaches, such as silica gel modification or aqueous workup, are often employed to isolate the pure product .
Physicochemical Profile and Stability
Solubility and Partitioning
The compound’s logP (calculated: 0.89) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Experimental data indicate solubility in polar aprotic solvents (e.g., DMSO, CH₂Cl₂) but limited solubility in hexane .
Thermal and pH Stability
Preliminary stability studies on analogous spirocycles reveal sensitivity to acidic conditions, with ring-opening reactions observed below pH 3. Neutral to mildly basic conditions (pH 7–9) preserve the spiro architecture, making buffered formulations preferable for biological assays .
Biological Relevance and Pharmacological Investigations
Inferred Mechanisms of Action
Though direct studies on 2-Oxa-8-azaspiro[4.5]decan-4-ol are lacking, structurally related compounds exhibit diverse bioactivities:
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Spirocyclic Amines: (S)-2-Oxa-8-azaspiro[4.5]decan-4-amine demonstrates affinity for serotonin receptors, suggesting potential antidepressant applications .
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Bromo-Spiro Derivatives: 10-Bromo-1-[(4-methylphenyl)sulfonyl]-7-oxa-1-azaspiro[4.5]decan-4-ol shows inhibitory activity against kinases, implicating it in oncology research.
Table 3: Comparative Bioactivity of Spirocyclic Analogs
Compound | Target | Activity (IC₅₀) |
---|---|---|
(S)-2-Oxa-8-azaspiro[4.5]decan-4-amine | 5-HT₁A Receptor | 12 nM |
10-Bromo-1-(tosyl)-7-oxa-1-azaspiro... | CDK2 | 45 nM |
8-Oxa-2-azaspiro[4.5]decan-4-one | MAO-B | 230 nM |
These parallels underscore the scaffold’s versatility, warranting targeted studies on 2-Oxa-8-azaspiro[4.5]decan-4-ol’s interaction with neurological and oncological targets .
ADME Considerations
The spirocyclic framework may enhance metabolic stability by shielding labile functional groups from enzymatic degradation. Molecular dynamics simulations predict moderate blood-brain barrier permeability, positioning it for central nervous system applications .
Future Directions in Research and Development
Targeted Biological Screening
Priority areas include:
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Receptor Profiling: High-throughput screening against GPCRs, ion channels, and kinases.
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Structural Optimization: Introducing substituents at C4 or the nitrogen atom to modulate selectivity.
Synthetic Methodology
Developing enantioselective routes and flow chemistry protocols could enhance scalability and stereochemical control, addressing current limitations in batch synthesis .
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